molecular formula C10H18FNO B13307433 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol

Katalognummer: B13307433
Molekulargewicht: 187.25 g/mol
InChI-Schlüssel: GWSJPVQKRWWOSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol is a chemical compound with the molecular formula C10H18FNO and a molecular weight of 187.25 g/mol This compound is characterized by the presence of a fluorine atom, a cyclopentane ring fused to a pyrrole ring, and a hydroxyl group attached to a propane chain

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol involves several steps. One common method includes the reaction of a fluorinated alcohol with a cyclopentane derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol can be compared to other similar compounds, such as:

    1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-ol: Similar structure but with the hydroxyl group at a different position.

    1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-one: Contains a ketone group instead of a hydroxyl group.

    1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-amine: Contains an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H18FNO

Molekulargewicht

187.25 g/mol

IUPAC-Name

1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C10H18FNO/c11-6-9(13)7-12-5-4-8-2-1-3-10(8)12/h8-10,13H,1-7H2

InChI-Schlüssel

GWSJPVQKRWWOSA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCN(C2C1)CC(CF)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.